2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazaspiro[45]decane-1,3-dione, 2-ethyl- is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane and a dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- typically involves the reaction of ethylamine with a suitable precursor, such as a spirocyclic diketone. The reaction conditions often include the use of a solvent like ethanol and a catalyst to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking specific signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane-1,3-dione: A closely related compound with similar structural features.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different substituents.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A compound with additional functional groups that confer different properties.
Uniqueness
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl- is unique due to its specific spiro linkage and the presence of an ethyl group, which may influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-ethyl-2,8-diazaspiro[4.5]decane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-8(13)7-10(9(12)14)3-5-11-6-4-10/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODAUJSHKGCQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2(C1=O)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.